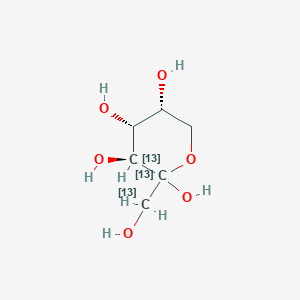
D-Fructose-13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Fructose-13C3: is a stable isotope-labeled compound of D-Fructose, where three carbon atoms are replaced with the isotope carbon-13The isotope-labeled version, this compound, is primarily used in scientific research as a tracer for metabolic studies and other biochemical applications .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of D-Fructose-13C3 involves the incorporation of carbon-13 into the D-Fructose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the synthesis of D-Fructose. The reaction conditions typically involve controlled environments to ensure the precise incorporation of the isotope .
Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle isotope-labeled compounds. The process involves the use of carbon-13 labeled glucose, which is then enzymatically converted to this compound. The production process is designed to achieve high purity and yield of the labeled compound .
化学反応の分析
Types of Reactions: D-Fructose-13C3 undergoes various chemical reactions similar to its unlabeled counterpart, D-Fructose. These reactions include:
Oxidation: this compound can be oxidized to form D-Glucose-13C3 and other oxidation products.
Reduction: It can be reduced to form sugar alcohols such as D-Sorbitol-13C3.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like acetic anhydride and sulfuric acid are commonly used for substitution reactions
Major Products: The major products formed from these reactions include D-Glucose-13C3, D-Sorbitol-13C3, and various substituted derivatives of this compound .
科学的研究の応用
Chemistry: D-Fructose-13C3 is used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism. It helps in tracking the incorporation and transformation of fructose in various biochemical processes .
Biology: In biological research, this compound is used to study the interactions between gut microbiota and host metabolism. It helps in identifying the metabolic pathways and the role of fructose in different biological systems .
Medicine: this compound is used in medical research to study the effects of fructose on metabolic disorders such as diabetes and obesity. It helps in understanding the metabolic fate of fructose and its impact on human health .
Industry: In the food and beverage industry, this compound is used as a reference standard for quality control and analytical testing. It helps in ensuring the accuracy and consistency of fructose content in various products .
作用機序
D-Fructose-13C3 exerts its effects by participating in the same metabolic pathways as unlabeled D-Fructose. It is metabolized by enzymes such as fructokinase and aldolase, leading to the formation of intermediates like fructose-1-phosphate and glyceraldehyde-3-phosphate. These intermediates enter various metabolic pathways, including glycolysis and gluconeogenesis .
Molecular Targets and Pathways:
Fructokinase: Catalyzes the phosphorylation of this compound to fructose-1-phosphate.
Aldolase: Cleaves fructose-1-phosphate to form glyceraldehyde-3-phosphate and dihydroxyacetone phosphate.
Glycolysis and Gluconeogenesis: The intermediates formed enter these pathways, contributing to energy production and glucose synthesis
類似化合物との比較
D-Glucose-13C3: Another isotope-labeled monosaccharide used in metabolic studies.
D-Sorbitol-13C3: A sugar alcohol derived from the reduction of D-Fructose-13C3.
D-Mannose-13C3: An isotope-labeled hexose similar to this compound
Uniqueness: this compound is unique due to its specific labeling with carbon-13, which allows for precise tracking and analysis in metabolic studies. Its natural occurrence in plants and its role in various metabolic pathways make it a valuable tool in research .
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
183.13 g/mol |
IUPAC名 |
(3S,4R,5R)-2-(hydroxy(113C)methyl)(2,3-13C2)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i2+1,5+1,6+1 |
InChIキー |
LKDRXBCSQODPBY-HEBPFTOOSA-N |
異性体SMILES |
C1[C@H]([C@H]([13C@@H]([13C](O1)([13CH2]O)O)O)O)O |
正規SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


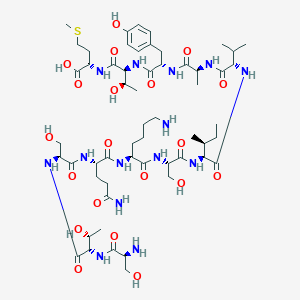
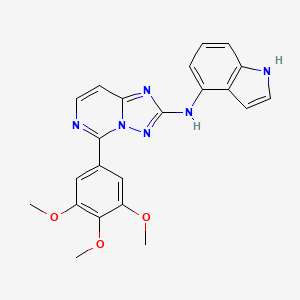

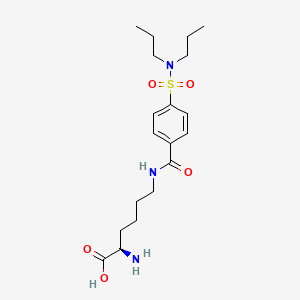
![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12377167.png)
![(2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide](/img/structure/B12377170.png)
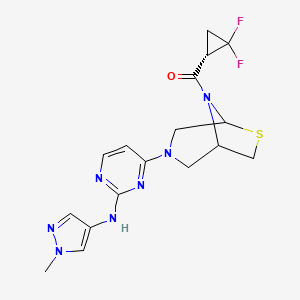
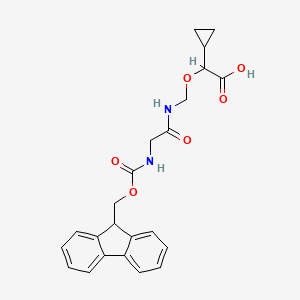
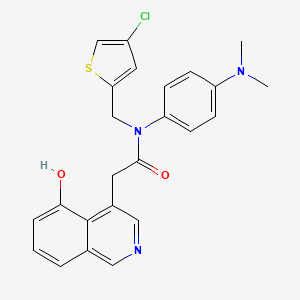

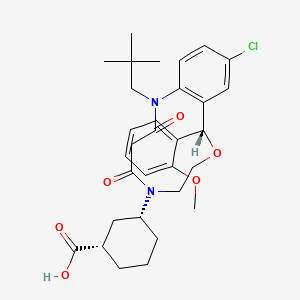
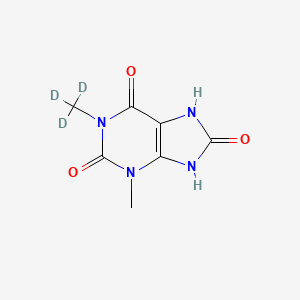
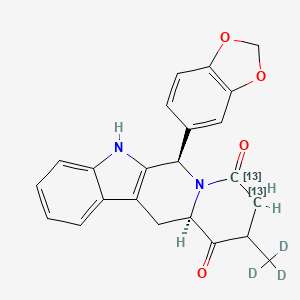
![tripotassium;(2Z)-2-[(E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12377213.png)
